molecular formula C19H12Cl2FN3S2 B2559378 5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 338778-77-1

5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile

Cat. No. B2559378
CAS RN: 338778-77-1
M. Wt: 436.34
InChI Key: GGWPWQVFBAQLNS-CMDGGOBGSA-N
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Description

The compound “5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile” is a chemical substance with the molecular formula C19H12Cl2FN3S2 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 537.2±50.0 °C and a predicted density of 1.49±0.1 g/cm3 . The pKa is predicted to be -0.01±0.70 .

Scientific Research Applications

Electrosynthesis of Isothiazoles

Research by Kunugi, Jabbar, Mori, and Uno (1999) explored the electrosynthesis of sulfur-containing compounds, specifically focusing on the synthesis of isothiazoles from vinyl sulfones with a cyano group. This process involves the use of a reactive sulfur–graphite electrode and can yield various sulfur-bridged isothiazoles, contributing to the understanding of synthesizing sulfur-containing compounds such as 5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile (Kunugi et al., 1999).

Synthesis of Thiazole Derivatives

Fong, Janowski, Prager, and Taylor (2004) developed a method for synthesizing thiazole derivatives, which can be related to the chemical structure of interest. Their approach involves the photolysis of specific compounds to yield thiazole derivatives, potentially applicable to the synthesis of related compounds like 5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile (Fong et al., 2004).

Structural and Vibrational Properties

Romani, Márquez, Márquez, and Brandán (2015) examined the structural, topological, and vibrational properties of a series of isothiazole derivatives with antiviral activities. Their study, which utilized DFT calculations, can provide insights into the properties of similar compounds, such as the one (Romani et al., 2015).

Synthesis of Pyrazole Derivatives

Samultsev, Rudyakova, and Levkovskaya (2012) explored the synthesis of pyrazole derivatives, a process that can be conceptually related to synthesizing compounds like 5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile. Their research contributes to the understanding of synthesizing complex organic compounds with specific functional groups (Samultsev et al., 2012).

properties

IUPAC Name

5-[(E)-2-(4-chloroanilino)ethenyl]-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3S2/c20-12-4-6-13(7-5-12)24-9-8-18-14(10-23)19(25-27-18)26-11-15-16(21)2-1-3-17(15)22/h1-9,24H,11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWPWQVFBAQLNS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NSC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NSC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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